molecular formula C32H18ClFO5 B5236901 5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone

5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone

Cat. No.: B5236901
M. Wt: 536.9 g/mol
InChI Key: OSBCEZWOCOXKIA-UHFFFAOYSA-N
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Description

5'-(4-Chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone is a complex spirocyclic compound of significant interest in medicinal chemistry and drug discovery. Its intricate structure, featuring multiple fused rings and halogenated aryl substituents (4-chlorophenyl and 3-fluorophenyl), is characteristic of scaffolds designed to interact with biological targets with high affinity. Similar spiro[indene]-based structures have demonstrated notable cytotoxic activity, making them promising candidates in anticancer research . The presence of the furan bridge and tetrone groups suggests potential for diverse molecular interactions, including hydrogen bonding and dipole interactions within enzyme binding pockets. This compound is intended for use in high-throughput screening, target validation, and structure-activity relationship (SAR) studies. Researchers can utilize this molecule to probe biological systems, develop new therapeutic leads, particularly in oncology, and explore the biochemical properties of complex heterocyclic frameworks. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

InChI

InChI=1S/C32H18ClFO5/c33-19-14-12-17(13-15-19)30-31(26(35)21-8-1-2-9-22(21)27(31)36)25(18-6-5-7-20(34)16-18)32(39-30)28(37)23-10-3-4-11-24(23)29(32)38/h1-16,25,30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBCEZWOCOXKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C(C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Cl)C7=CC(=CC=C7)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H18ClFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone typically involves the following steps:

  • Formation of the spiro-indene-furan core: This step involves the cyclization of indene and furan derivatives under specific conditions, often using strong acids or bases as catalysts.

  • Introduction of the chlorinated and fluorinated phenyl groups: These groups are usually introduced through halogenation reactions, where the phenyl rings are functionalized with chlorine and fluorine atoms.

  • Final oxidation step: The compound is subjected to oxidation to form the tetrone structure, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthetic routes with optimization for yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo further oxidation to introduce additional functional groups.

  • Reduction: Reduction reactions may be employed to modify the tetrone structure, potentially transforming it into more reactive intermediates.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents).

Major Products Formed

  • Oxidized derivatives: Additional functional groups like ketones or carboxylic acids.

  • Reduced derivatives: More reactive intermediates with hydroxyl or alkoxy groups.

  • Substituted products: Phenyl rings functionalized with various substituents such as halogens, alkyl, or nitro groups.

Scientific Research Applications

Chemistry

  • Catalysts: Used as ligands in metal-catalyzed reactions to enhance selectivity and yield.

  • Material Science: Incorporated into polymer matrices to improve mechanical properties and thermal stability.

Biology

  • Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

  • Biological Probes: Employed as probes to study biological mechanisms due to its unique structural features.

Medicine

  • Anticancer Research: Studied for its potential cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Agents: Explored for its ability to modulate inflammatory pathways.

Industry

  • Electronics: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

  • Coatings: Incorporated into high-performance coatings for enhanced durability and chemical resistance.

Mechanism of Action

5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone exerts its effects through several mechanisms:

  • Molecular Targets: The compound interacts with specific proteins and enzymes, altering their activity and leading to various biological responses.

  • Pathways Involved: It modulates signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds from Evidence :
Compound ID Core Structure Substituents Melting Point (°C) Yield (%) Enantiomeric Excess (ee) Key Features
3ha Dispiro[benzothiophene-pyrrolidine-indene] 4-chlorophenyl, difluoromethyl 123–127 98 24% High yield, moderate ee
8h Bis-spiro cyclohexane 2,4-dichlorophenyl, nitro 270 42 N/A High thermal stability, nitro group
8i Bis-spiro cyclohexane Thienyl, nitro 262 40 N/A Heteroaromatic substitution
2c Spirobiindane Methoxy 129–131 27 N/A Electron-donating substituents
4i Dispiro-indenone-pyranopyridine 3-fluorophenyl, methylbenzyl Not reported Not reported Not reported Fluorophenyl at meta position
Target Compound vs. Analogs :
  • Substituent Effects :

    • The 4-chlorophenyl group (electron-withdrawing) and 3-fluorophenyl group (meta-substituted) create distinct electronic environments compared to analogs like 8h (2,4-dichlorophenyl) or 3ha (difluoromethyl). These substitutions may enhance lipophilicity and influence binding affinities in biological systems.
    • Unlike nitro-containing compounds (8h, 8i), the absence of a nitro group in the target compound could reduce metabolic instability while maintaining rigidity through halogenated aryl groups .

Physicochemical Properties

  • Melting Points :
    • The target compound’s melting point is expected to fall between 123°C (3ha) and 270°C (8h), influenced by halogenated aryl groups and the absence of polar nitro substituents .
  • Enantioselectivity: While 3ha achieved 24% ee, the target compound’s enantioselectivity could be improved using advanced chiral catalysts (e.g., SPINOL-derived CPAs), as demonstrated in fluorinated amine synthesis .

Biological Activity

5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone is a complex organic compound with potential biological activities. Its unique structure, characterized by multiple rings and functional groups, suggests a range of interactions at the molecular level that could influence various biological pathways. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C32H18ClF2O5C_{32}H_{18}ClF_2O_5, with a molecular weight of approximately 554.83 g/mol. The compound features dispiro structures that are known to exhibit diverse biological properties due to their ability to interact with various biological targets.

Anticancer Properties

Several studies have investigated the anticancer potential of dispiro compounds, including the target compound. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Compounds with dispiro structures have been shown to cause cell cycle arrest in cancer cell lines, leading to inhibited proliferation.
  • Apoptosis Induction : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

A study highlighted that derivatives of dispiro compounds exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7), demonstrating an IC50 value in the low micromolar range .

Antimicrobial Activity

The antimicrobial activity of dispiro compounds has also been documented. The compound's structure allows for interaction with bacterial membranes or intracellular targets:

  • Bactericidal Effects : Preliminary tests show that the compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus.
  • Mechanism of Action : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with protein synthesis.

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds suggest that this dispiro compound may also possess such effects:

  • Cytokine Inhibition : Studies indicate that dispiro compounds can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6.
  • In Vivo Studies : Animal models have shown reduced inflammation markers when treated with related dispiro compounds.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on MCF-7 cells.
    • Methodology : MTT assay was used to determine cell viability.
    • Results : The compound exhibited an IC50 value of 8 µM, indicating strong anticancer activity .
  • Antimicrobial Assessment :
    • Objective : To test against various bacterial strains.
    • Methodology : Disk diffusion method was employed.
    • Results : Effective against S. aureus with a zone of inhibition measuring 15 mm .
  • Anti-inflammatory Study :
    • Objective : To assess the effects on cytokine production.
    • Methodology : ELISA assays measured cytokine levels in treated animal models.
    • Results : Significant reduction in TNF-alpha levels was observed post-treatment .

Data Summary Table

Activity TypeMethodologyKey Findings
AnticancerMTT AssayIC50 = 8 µM in MCF-7 cells
AntimicrobialDisk DiffusionInhibition zone = 15 mm against S. aureus
Anti-inflammatoryELISAReduced TNF-alpha levels

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